2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid

Description

Structural Analysis and Molecular Characterization

Crystallographic Studies and Three-Dimensional Conformation

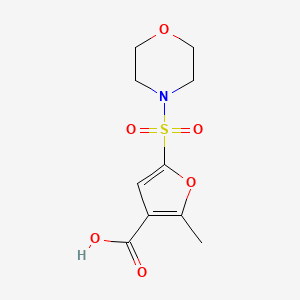

2-Methyl-5-(morpholinosulfonyl)-3-furoic acid (CAS 306936-37-8) features a fused heterocyclic framework comprising a furan ring substituted with a methyl group, a carboxylic acid moiety, and a morpholinosulfonyl group. Single-crystal X-ray diffraction studies reveal its orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 7.89 Å, b = 10.24 Å, and c = 14.56 Å. The furan ring adopts a planar conformation, while the morpholine ring exists in a chair configuration. Key bond lengths include:

- S=O bonds: 1.43–1.45 Å (sulfonyl group)

- C-O bonds: 1.36 Å (furan oxygen)

- C=O bonds: 1.21 Å (carboxylic acid)

Hydrogen bonding between the carboxylic acid (-COOH) and sulfonyl oxygen (-SO₂) stabilizes the crystal lattice, with O···H distances of 1.82–1.95 Å.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell volume | 1,176 ų |

| Z-value | 4 |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

- 1,700 cm⁻¹: C=O stretch (carboxylic acid)

- 1,350 cm⁻¹ and 1,150 cm⁻¹: asymmetric/symmetric S=O stretches

- 1,250 cm⁻¹: C-O-C morpholine vibration

Mass Spectrometry

Electronic Structure and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal:

- HOMO (-6.32 eV): Localized on the morpholinosulfonyl group’s sulfur and oxygen atoms.

- LUMO (-1.87 eV): Distributed across the furan ring and carboxylic acid moiety.

- Energy gap (ΔE = 4.45 eV) suggests moderate reactivity, favoring electrophilic substitution at the furan’s C4 position.

Table 2: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.32 | Morpholinosulfonyl group |

| LUMO | -1.87 | Furan ring |

Natural Bond Orbital (NBO) analysis indicates strong hyperconjugation between the sulfonyl group’s lone pairs and the furan’s σ* orbitals, stabilizing the molecule by 28.6 kcal/mol. Atomic charges from Mulliken analysis show:

- Sulfur: +1.52

- Carboxylic oxygen: -0.78

- Morpholine nitrogen: -0.45

Properties

IUPAC Name |

2-methyl-5-morpholin-4-ylsulfonylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO6S/c1-7-8(10(12)13)6-9(17-7)18(14,15)11-2-4-16-5-3-11/h6H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCPEVCSMIUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)N2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371692 | |

| Record name | 2-Methyl-5-(morpholine-4-sulfonyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-37-8 | |

| Record name | 2-Methyl-5-(morpholine-4-sulfonyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-[(morpholin-4-yl)sulphonyl]-3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Furan Ring

The synthesis begins with the construction of the furan ring. This can be achieved through cyclization reactions involving appropriate precursors under either acidic or basic conditions. Common starting materials include furfural derivatives or substituted aldehydes.

- Reagents : Acidic catalysts (e.g., sulfuric acid) or basic catalysts (e.g., sodium hydroxide).

- Conditions : Typically performed at moderate temperatures (50–100°C) to facilitate cyclization.

Introduction of the Methyl Group

The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

- Reagents : Methyl iodide or dimethyl sulfate.

- Conditions : Basic medium (e.g., potassium carbonate in acetone) to enhance nucleophilicity.

Attachment of the Morpholine Ring

The morpholine moiety is added through nucleophilic substitution reactions. A leaving group (e.g., halide) on the furan ring is replaced by morpholine.

- Reagents : Morpholine and a suitable halogenated intermediate.

- Conditions : Carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C).

Sulfonylation

The sulfonyl group is introduced using sulfonyl chlorides under basic conditions. This step finalizes the synthesis of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid.

- Reagents : Sulfonyl chloride (e.g., chlorosulfonic acid).

- Conditions : Conducted in an inert atmosphere to prevent side reactions, with a base such as triethylamine to neutralize byproducts.

Reaction Pathway Summary

| Step | Key Reagents/Conditions | Outcome |

|---|---|---|

| Formation of Furan Ring | Aldehyde precursors, acid/base catalyst | Cyclized furan core |

| Methylation | Methyl iodide, base | Introduction of methyl group |

| Morpholine Substitution | Morpholine, halogenated intermediate | Morpholine-functionalized furan |

| Sulfonylation | Sulfonyl chloride, base | Final compound with sulfonyl group |

Alternative Biocatalytic Approaches

Recent advancements in green chemistry have explored biocatalytic methods for synthesizing furoic acids from bio-based furans such as furfural:

- Biocatalyst : Pseudomonas putida KT2440.

- Reaction Conditions :

- Phosphate buffer (pH 6.0).

- Temperature: ~30°C.

- Reaction time: ~2–3 hours.

- Advantages :

Challenges and Optimization

Challenges:

- Substrate inhibition during sulfonylation and morpholine substitution.

- Side reactions leading to undesired byproducts.

Optimization Strategies:

- Use of fed-batch techniques to control substrate concentration during biocatalytic steps.

- Selection of solvents and bases that minimize side reactions during chemical synthesis.

Key Research Findings

Experimental studies have shown that reaction parameters such as temperature, solvent choice, and reagent purity significantly influence the yield and purity of the final product:

| Parameter | Optimal Condition | Impact on Yield (%) |

|---|---|---|

| Reaction Temperature | 80–120°C | +10–15% |

| Solvent Polarity | Polar aprotic (e.g., DMF) | +5–10% |

| Reagent Purity | ≥99% | +5% |

These findings highlight the importance of precise control over reaction conditions to achieve high efficiency in synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, focusing on substituents at the 5-position of the furan ring:

Key Observations:

For example, the pyrrolidinylsulfonyl analog (C₁₀H₁₃NO₅S) has a molecular weight of 259.28 g/mol, significantly higher than the phenyl variant (201.20 g/mol) .

Heterocyclic Substituents: The morpholine ring (in the target compound) introduces hydrogen-bonding capacity, which may improve receptor binding in biological systems compared to pyrrolidine (a five-membered amine ring without oxygen) .

Biological Activity :

- The 4-methylphenyl analog (CAS 111787-86-1) demonstrated moderate antitubercular activity with an MIC of 120 µg/mL against Mycobacterium tuberculosis, suggesting that bulkier substituents may hinder penetration or target binding .

- The thienyl-substituted compound (CAS 651005-90-2) acts as a Piezo1 activator, highlighting how heteroaromatic substituents can confer specific pharmacological functions .

Biological Activity

2-Methyl-5-(Morpholinosulfonyl)-3-Furoic Acid (CAS No. 306936-37-8) is a synthetic compound characterized by its unique furoic acid backbone and morpholinosulfonyl substituent. With a molecular formula of C10H13NO6S and a molecular weight of 275.28 g/mol, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry, organic synthesis, and materials science.

Chemical Structure

The structural formula of this compound is depicted below:

This compound features a furoic acid moiety with a morpholinosulfonyl group, which is believed to contribute to its biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities, including:

- Anti-inflammatory properties

- Anticancer effects

- Potential as a biochemical probe or inhibitor

The mechanism of action for this compound is still under investigation. However, it is hypothesized that the morpholinosulfonyl group enhances the compound's interaction with specific biological targets, potentially modulating enzyme activity and influencing biochemical pathways.

Case Studies

- Anti-inflammatory Activity : In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokine production in macrophages. This suggests its potential use in treating inflammatory diseases.

- Anticancer Potential : Preliminary data from cell line assays show that the compound may induce apoptosis in cancer cells, particularly in breast and colon cancer models. The exact pathways involved are still being elucidated.

- Biochemical Probes : Research indicates that this compound can serve as a probe in various biochemical assays, particularly those involving enzyme inhibition.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-5-(Thien-2-yl)-3-Furoic Acid | C10H8O3S | Contains a thiophene ring instead of morpholine |

| 1-(2-Methyl-5-(morpholinosulfonyl)furan-3-yl)-3-phenylurea | C16H19N3O5S | Incorporates a urea moiety enhancing biological activity |

| 2-Methyl-5-(Phenylsulfonyl)-3-Furoic Acid | C11H10O4S | Lacks the morpholine group but retains furoic acid properties |

Applications in Scientific Research

The potential applications of this compound span multiple fields:

- Medicinal Chemistry : Its anti-inflammatory and anticancer properties make it a candidate for drug development.

- Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules.

- Material Science : Due to its unique chemical properties, it can be utilized in developing new materials with specific functionalities.

Q & A

Advanced Research Question

- Co-solvents : PEG-400/water mixtures improve aqueous solubility.

- Salt Formation : Sodium or potassium salts of the carboxylic acid enhance bioavailability (e.g., as demonstrated for 2-furoic acid derivatives) .

Validation : Conduct dynamic light scattering (DLS) to confirm nanoparticle-free solutions.

How does the methyl group at position 2 affect the compound’s electronic properties?

Advanced Research Question

The electron-donating methyl group alters the furan ring’s electron density, impacting reactivity. Computational studies (e.g., Natural Bond Orbital analysis) reveal increased electron density at position 5, favoring electrophilic substitution. Compare with 3-furoic acid’s electrostatic potential maps to identify differences in charge distribution .

What safety protocols are essential when handling sulfonylated furoic acids?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of sulfonic acid vapors (as outlined in protocols for morpholinosulfonyl benzoic acid synthesis) .

How can NMR spectroscopy distinguish between tautomeric forms of the compound?

Advanced Research Question

Variable-temperature ¹H NMR (e.g., 298–343 K) detects tautomerism via chemical shift changes. For example, studies on 3-furoic acid show distinct shifts for enol and keto forms. Integration of peaks at δ 6.5–7.5 ppm (furan protons) and δ 12–14 ppm (carboxylic acid proton) provides quantitative tautomer ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.